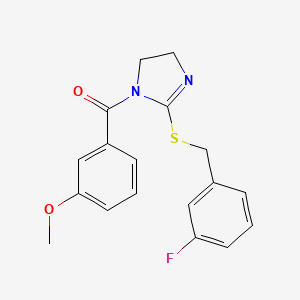![molecular formula C9H10FN3 B2731253 1-[(1R)-1-azidopropyl]-4-fluorobenzene CAS No. 1604447-59-7](/img/structure/B2731253.png)
1-[(1R)-1-azidopropyl]-4-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1R)-1-Azidopropyl]-4-fluorobenzene is a chemical compound with the molecular formula C9H10FN3 and a molecular weight of 179.19 g/mol . This compound is characterized by the presence of an azido group (-N3) attached to a propyl chain, which is further connected to a fluorobenzene ring. It is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .
准备方法
The synthesis of 1-[(1R)-1-azidopropyl]-4-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzene and ®-1-chloropropane.
Azidation Reaction: The key step involves the azidation of ®-1-chloropropane using sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF). This reaction results in the formation of ®-1-azidopropane.
Coupling Reaction: The final step involves the coupling of ®-1-azidopropane with 4-fluorobenzene under specific reaction conditions, such as the use of a palladium catalyst and a base like potassium carbonate (K2CO3).
化学反应分析
1-[(1R)-1-Azidopropyl]-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of amines or other substituted derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents and conditions used in these reactions include:
- Sodium azide (NaN3) for azidation.
- Palladium catalysts for coupling reactions.
- Reducing agents like LiAlH4 for reduction reactions.
- Copper catalysts for cycloaddition reactions.
Major products formed from these reactions include amines, triazoles, and other substituted derivatives.
科学研究应用
1-[(1R)-1-Azidopropyl]-4-fluorobenzene has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, particularly in the preparation of azido-containing molecules and triazoles.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents, especially those targeting specific biological pathways involving azido or triazole functionalities.
Bioconjugation: The azido group allows for bioconjugation reactions, enabling the attachment of the compound to biomolecules for imaging or therapeutic purposes.
作用机制
The mechanism of action of 1-[(1R)-1-azidopropyl]-4-fluorobenzene is primarily related to its azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are known to interact with various biological targets. These interactions can modulate specific molecular pathways, leading to desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
1-[(1R)-1-Azidopropyl]-4-fluorobenzene can be compared with other azido-containing compounds, such as:
1-Azido-2-fluorobenzene: Similar in structure but lacks the propyl chain, leading to different reactivity and applications.
1-Azido-4-fluorobenzene: Similar in structure but lacks the propyl chain, leading to different reactivity and applications.
1-[(1R)-1-Azidopropyl]-2-fluorobenzene: Similar in structure but with the fluorine atom in a different position, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of the azido group, propyl chain, and fluorobenzene ring, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1-[(1R)-1-azidopropyl]-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3/c1-2-9(12-13-11)7-3-5-8(10)6-4-7/h3-6,9H,2H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZNPOBEHDLDJN-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)F)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)F)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2731174.png)
![(2Z)-2-[(2-chlorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2731176.png)


![N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2731183.png)
![1,4-dihydro-2-methyl-pyrido[2,3-b]pyrazin-3(2h)-one](/img/structure/B2731185.png)
![6-Tert-butyl-2-[1-(oxane-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2731186.png)



![N-(3-chloro-2-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide](/img/structure/B2731193.png)
